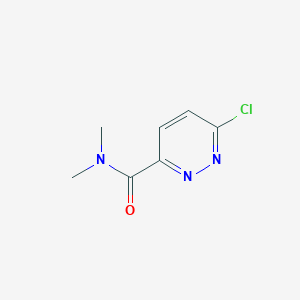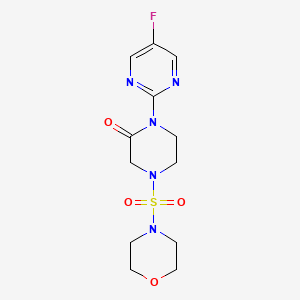![molecular formula C18H19ClN2O2 B2732906 1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole CAS No. 871552-98-6](/img/structure/B2732906.png)
1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole, also known as BMIPP, is a radiopharmaceutical agent that is used for myocardial imaging. This compound has been widely studied for its potential use in diagnosing heart diseases.
Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural analysis of benzimidazole derivatives, including those similar to 1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole, have been extensively studied. For instance, Saral et al. (2017) conducted structural and spectroscopic studies on benzimidazole derivatives, revealing insights into their chemical properties and interactions based on X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide a foundational understanding of the chemical characteristics and potential applications of benzimidazole compounds in various scientific fields (Saral, Özdamar, & Uçar, 2017).
Antimicrobial and Antifungal Activities
Benzimidazole compounds have been evaluated for their potential antimicrobial and antifungal activities. Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives and screened them for antimicrobial activity. The study demonstrated significant broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. This research highlights the potential of benzimidazole derivatives as effective agents in combating microbial infections (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Antioxidant Properties
Kerimov et al. (2012) explored the antioxidant properties of benzimidazole derivatives through the synthesis of 2-amino-1,3,4-oxadiazoles and 5-aryl-1,3,4-oxadiazoles carrying a benzimidazole moiety. Their study assessed the compounds' ability to inhibit lipid peroxidation and scavenge free radicals, identifying several derivatives with significant antioxidant activity. This research underscores the potential therapeutic applications of benzimidazole derivatives in oxidative stress-related conditions (Kerimov, Ayhan-Kılcıgil, Özdamar, Can‐Eke, Çoban, Özbey, & Kazak, 2012).
Photodegradation Studies
Garcia et al. (2008) focused on the photodegradation of rabeprazole sodium, a benzimidazole derivative, under various light sources. Their research aimed to elucidate the main degradation products and understand the kinetics of photodegradation. This study contributes to the knowledge of the stability and degradation pathways of benzimidazole-based drugs, which is crucial for their development and formulation (Garcia, Nudelman, Steppe, & Schapoval, 2008).
properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-22-13-18-20-16-5-2-3-6-17(16)21(18)11-4-12-23-15-9-7-14(19)8-10-15/h2-3,5-10H,4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZQOSBCEHENIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2732823.png)

![3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2732825.png)
![2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2732826.png)
![Cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2732829.png)


![2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid](/img/structure/B2732834.png)
![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2732836.png)
![N-(4-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2732839.png)


![1-[(4-Chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2732845.png)